

Spectroscopic Profile of 3-tert-Butylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **3-tert-Butylbenzoic acid**

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Introduction

3-tert-Butylbenzoic acid ($C_{11}H_{14}O_2$) is an aromatic carboxylic acid with a distinctive tert-butyl substituent. This bulky alkyl group significantly influences the molecule's chemical and physical properties, including its spectroscopic characteristics. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **3-tert-Butylbenzoic acid** is crucial for its identification, characterization, and application in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for **3-tert-Butylbenzoic acid**, complete with experimental protocols and data interpretation.

Molecular Structure and Properties

- IUPAC Name: **3-tert-butylbenzoic acid**
- Chemical Formula: $C_{11}H_{14}O_2$
- Molecular Weight: 178.23 g/mol
- CAS Number: 7498-54-6[1]
- Appearance: White crystalline solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 ^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-tert-Butylbenzoic acid** exhibits characteristic signals for the aromatic protons and the tert-butyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~8.0	Singlet	1H	Ar-H (position 2)
~7.8	Doublet	1H	Ar-H (position 6)
~7.6	Doublet	1H	Ar-H (position 4)
~7.4	Triplet	1H	Ar-H (position 5)
1.34	Singlet	9H	-C(CH ₃) ₃

Note: Precise chemical shifts can vary depending on the solvent and concentration.

2.1.2 ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~172	-COOH
~152	Ar-C (position 3)
~131	Ar-C (position 1)
~129	Ar-CH (position 5)
~128	Ar-CH (position 6)
~126	Ar-CH (position 4)
~125	Ar-CH (position 2)
~35	-C(CH ₃) ₃
~31	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-tert-Butylbenzoic acid** shows characteristic absorption bands for the carboxylic acid and the aromatic ring. A vapor phase IR spectrum is available in the SpectraBase database.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~2965	Strong	C-H stretch (tert-butyl)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium	C=C stretch (aromatic ring)
~1300	Strong	O-H bend and C-O stretch (carboxylic acid)
~900-675	Strong	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-tert-Butylbenzoic acid**, electron ionization (EI) is a common technique.

m/z	Relative Intensity (%)	Assignment
178	Moderate	$[M]^+$ (Molecular ion)
163	High	$[M - \text{CH}_3]^+$ (Loss of a methyl group)
135	Moderate	$[M - \text{C}_3\text{H}_7]^+$ or $[M - \text{COOH}]^+$ (Loss of propyl or carboxyl group)
91	Moderate	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-tert-Butylbenzoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is used.
- ^1H NMR Acquisition:
 - Number of scans: 8-16
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
- ^{13}C NMR Acquisition:

- Number of scans: 128-1024 (or more, depending on concentration)
- Relaxation delay: 2-5 seconds
- Proton decoupling is applied to obtain singlet peaks for each carbon.

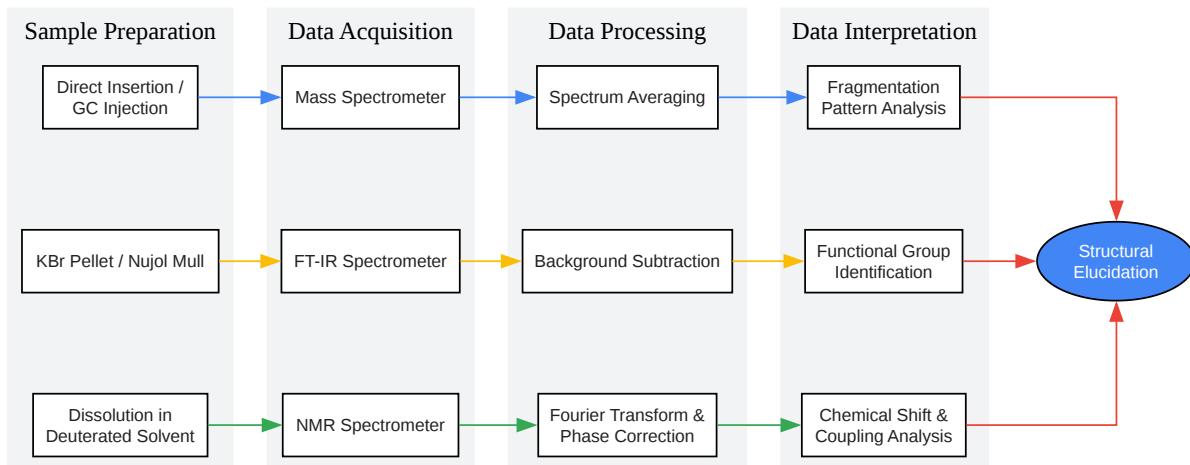
IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind a small amount of **3-tert-Butylbenzoic acid** with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet, Nujol, or solvent is recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is commonly used. The standard electron energy is 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detector is used to detect the ions.

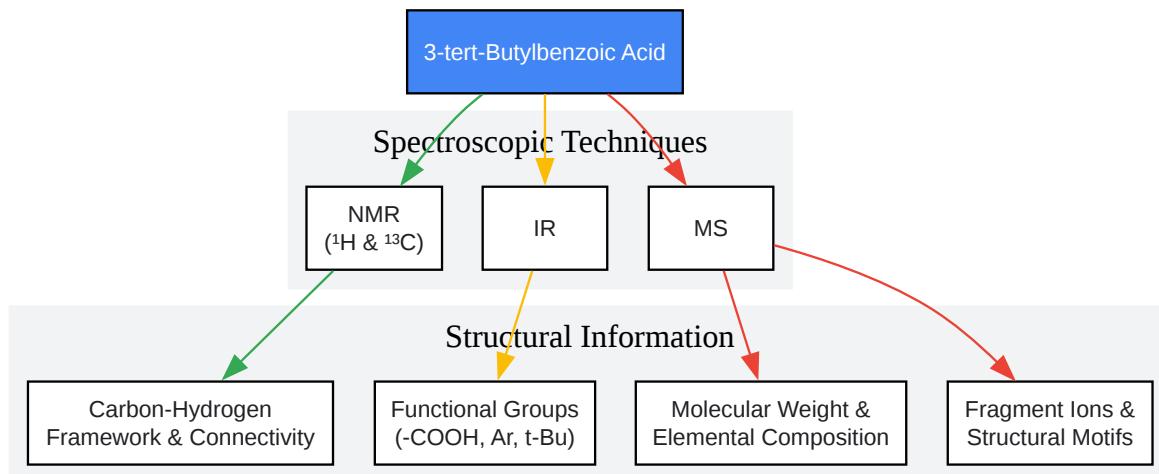
Visualization of Methodologies Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Relationship Between Spectroscopic Techniques and Structural Information



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Caption: How different spectroscopic techniques provide structural information.

Conclusion

The combined application of NMR, IR, and MS provides a complete spectroscopic profile of **3-tert-Butylbenzoic acid**, enabling its unambiguous identification and detailed structural characterization. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists working with this compound. The characteristic signals in each spectroscopic technique, arising from the unique combination of the carboxylic acid, the aromatic ring, and the bulky tert-butyl group, provide a spectroscopic fingerprint for **3-tert-Butylbenzoic acid**.

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References

- 1. 3-(tert-Butyl)benzoic acid | 7498-54-6 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-tert-Butylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184044#spectroscopic-data-of-3-tert-butylbenzoic-acid-nmr-ir-ms>

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